

# Application Notes: 4-DAMP for In Vitro Muscarinic Receptor Studies

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## Compound of Interest

Compound Name: Desiodomethyl 4-DAMP

Cat. No.: B1207292

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## Introduction

1,1-dimethyl-4-diphenylacetoxypiperidinium iodide, commonly known as 4-DAMP, is a potent and widely used pharmacological tool for the in vitro characterization of muscarinic acetylcholine receptors (mAChRs).[1] As a quaternary ammonium salt, 4-DAMP is permanently charged, which limits its ability to cross the blood-brain barrier, making it particularly valuable for studies focusing on peripheral muscarinic receptor functions.[1] Its primary mechanism of action is as a competitive antagonist, where it reversibly binds to muscarinic receptors, blocking the binding of acetylcholine and other muscarinic agonists.[1][2]

## Receptor Subtype Selectivity

4-DAMP exhibits a distinct selectivity profile across the five muscarinic receptor subtypes (M1-M5). It possesses the highest affinity for the M3 subtype, making it a seminal M3-selective antagonist.[1][3] It also shows considerable affinity for M1 and M5 receptors, while its affinity for M2 and M4 subtypes is significantly lower.[1] This selectivity allows researchers to pharmacologically dissect the roles of different muscarinic receptor subtypes in various physiological processes.

## Data Presentation: Quantitative Analysis of 4-DAMP

The following tables summarize the binding affinities and functional potencies of 4-DAMP for muscarinic receptor subtypes as determined by various in vitro assays.

Table 1: Binding Affinity (K<sub>i</sub>) of 4-DAMP for Muscarinic Receptor Subtypes

Receptor Subtype	Tissue/Cell Line	Radioligand	K <sub>i</sub> (nM)	Reference
M1	CHO-K1 Cells	[3H]NMS	~0.8	[4]
M2	CHO-K1 Cells	[3H]NMS	~43	[4]
M3	CHO-K1 Cells	[3H]NMS	~0.5 - 7.2	[4]
M4	CHO-K1 Cells	[3H]NMS	~1.0	[4]
M5	CHO-K1 Cells	[3H]NMS	~0.9	[4]

Note: K<sub>i</sub> values can vary based on experimental conditions, tissue/cell preparation, and the radioligand used. [3H]NMS refers to [3H]-N-methylscopolamine.

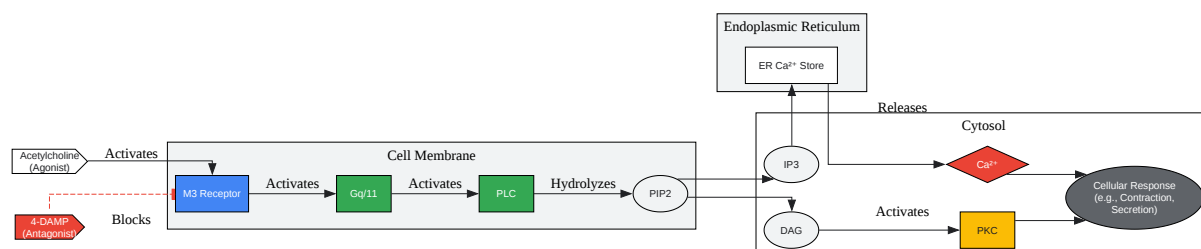
Table 2: Functional Antagonist Potency (IC<sub>50</sub>, pA<sub>2</sub>) of 4-DAMP

Assay Type	Tissue/Preparation	Agonist	Potency Parameter	Value	Reference
Smooth Muscle Contraction	Guinea-Pig Ileum	Carbachol	pA2	8.9 - 9.3	[5]
Cationic Current Inhibition	Guinea-Pig Ileal Smooth Muscle	Carbachol	Non-competitive antagonism	N/A	[6]
Glandular Secretion	Isolated Glandular Tissue	Muscarinic Agonist	IC50	Varies	[2]
Radioligand Binding	Muscle Cells (M3 expressing)	[3H]-scopolamine	IC50	0.4 nM	[3]
Radioligand Binding	Muscle Cells (M2 expressing)	[3H]-scopolamine	IC50	15,000 nM (15 $\mu$ M)	[3]

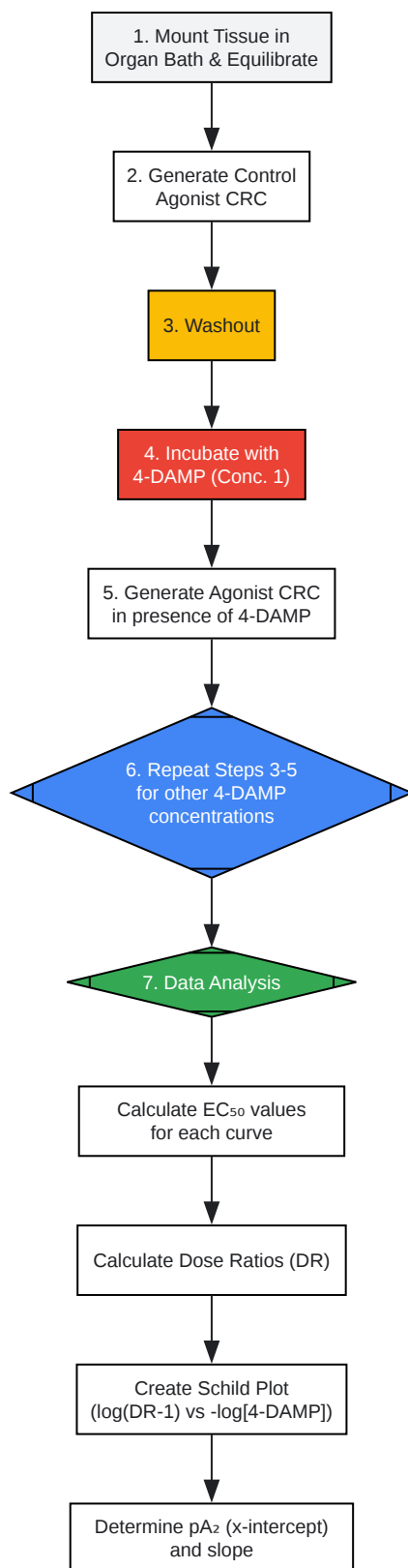
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, indicative of competitive antagonism.[1]

## Signaling Pathways

4-DAMP primarily exerts its effects by blocking the signaling cascade initiated by M1, M3, and M5 muscarinic receptors, which couple to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, 4-DAMP prevents these downstream events.







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